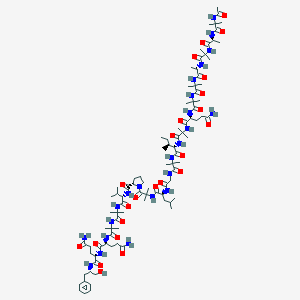
trichosporin B-VIa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichosporin B-VIa, also known as this compound, is a useful research compound. Its molecular formula is C92H153N23O24 and its molecular weight is 1965.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Activity
Trichosporin B-VIa exhibits antifungal properties that can be harnessed in clinical settings. Research indicates that T. asahii shows intrinsic resistance to several antifungal agents, including echinocandins and polyenes . The effectiveness of this compound could provide an alternative treatment option, particularly against strains resistant to conventional therapies.
Case Study: Endocarditis Treatment
A notable case involved an immunocompetent patient diagnosed with infective endocarditis caused by T. asahii. Initial treatments with standard antibiotics were ineffective until amphotericin B was introduced following the identification of the fungal pathogen. This case underscores the importance of timely diagnosis and appropriate antifungal therapy, where compounds like this compound could enhance treatment outcomes .
Biofilm Formation and Implications
The ability of T. asahii to form biofilms on medical devices poses significant challenges in treating infections. Biofilms can protect pathogens from both host immune responses and antifungal treatments . this compound may inhibit biofilm formation or disrupt established biofilms, thereby improving the efficacy of antifungal therapies.
Research Findings on Biofilm Dynamics
Studies have shown that all tested T. asahii isolates produced biofilms that were resistant to amphotericin B and fluconazole, with increased resistance correlating with higher biofilm production . Understanding how this compound interacts with biofilm structures could lead to novel therapeutic strategies.
Genetic Studies and Pathogenicity
Recent advancements in genetic research have established a gene-targeting system for T. asahii, allowing scientists to elucidate the mechanisms behind its pathogenicity . By using models such as silkworms for infection studies, researchers can assess how this compound affects virulence factors and pathogenic traits in various strains.
Gene-Targeting Applications
The development of gene-deficient mutants has opened avenues for studying specific virulence genes involved in pathogenicity. This research could lead to enhanced understanding of how this compound might modulate these pathways, potentially reducing the virulence of pathogenic strains .
Pharmacodynamics
Understanding the pharmacodynamic characteristics of this compound is crucial for optimizing its use against fungal infections. Studies have indicated that T. asahii exhibits varying susceptibility profiles to different antifungal agents, suggesting that combination therapies involving this compound might be beneficial .
Summary Table: Applications of this compound
Propiedades
Número CAS |
121689-10-9 |
|---|---|
Fórmula molecular |
C92H153N23O24 |
Peso molecular |
1965.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-(1-hydroxyethylideneamino)-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]-2-methylpropylidene]amino]-5-iminopentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-2-methylpropanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediimidic acid |
InChI |
InChI=1S/C92H153N23O24/c1-28-49(6)65(105-80(136)87(16,17)109-70(126)57(38-41-62(95)120)103-79(135)89(20,21)113-81(137)90(22,23)108-67(123)51(8)98-77(133)86(14,15)107-66(122)50(7)97-76(132)85(12,13)106-52(9)117)74(130)112-84(10,11)75(131)96-45-63(121)100-58(43-47(2)3)71(127)110-92(26,27)83(139)115-42-32-35-59(115)72(128)104-64(48(4)5)73(129)111-91(24,25)82(138)114-88(18,19)78(134)102-56(37-40-61(94)119)69(125)101-55(36-39-60(93)118)68(124)99-54(46-116)44-53-33-30-29-31-34-53/h29-31,33-34,47-51,54-59,64-65,116H,28,32,35-46H2,1-27H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,131)(H,97,132)(H,98,133)(H,99,124)(H,100,121)(H,101,125)(H,102,134)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,122)(H,108,123)(H,109,126)(H,110,127)(H,111,129)(H,112,130)(H,113,137)(H,114,138)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
Clave InChI |
LGYRMGIEJWRUTA-HGRJAQSUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=NC(C)(C)C(=NCC(=N[C@@H](CC(C)C)C(=NC(C)(C)C(=O)N1CCC[C@H]1C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C([C@H](CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |
SMILES canónico |
CCC(C)C(C(=NC(C)(C)C(=NCC(=NC(CC(C)C)C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |
Sinónimos |
trichosporin B-VIa |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















